molecular formula C15H12ClN3O B13936878 n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine

n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine

Cat. No.: B13936878
M. Wt: 285.73 g/mol
InChI Key: ITUBSQWZPUDQHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine typically involves the reaction of 2-aminophenol with aldehydes to produce 2-aryl benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Comparison with Similar Compounds

Uniqueness: n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

N'-[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]ethanimidamide

InChI

InChI=1S/C15H12ClN3O/c1-9(17)18-12-5-6-13-14(8-12)20-15(19-13)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,17,18)

InChI Key

ITUBSQWZPUDQHD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)Cl)N

Origin of Product

United States

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